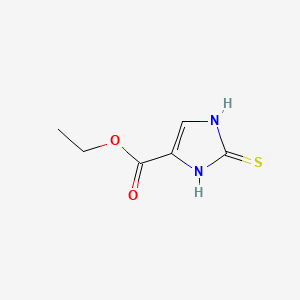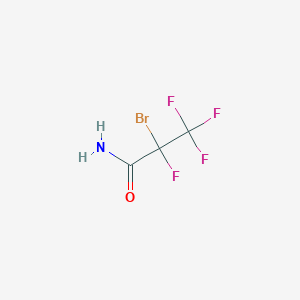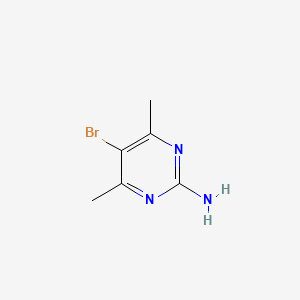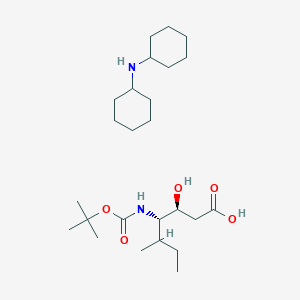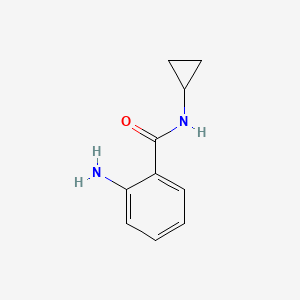
2-amino-N-cyclopropylbenzamide
Übersicht
Beschreibung
2-Amino-N-cyclopropylbenzamide is a compound that is structurally related to 2-aminobenzamide derivatives, which have been the subject of various research studies due to their potential biological activities and applications in chemical synthesis. While the specific compound 2-amino-N-cyclopropylbenzamide is not directly mentioned in the provided abstracts, the related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been explored in these studies.
Synthesis Analysis
The synthesis of related 2-aminobenzamide derivatives involves various strategies. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor was achieved by tritiation of a precursor amine followed by coupling with acetyl 5-azidosalicylic acid chloride, yielding a product with high radiochemical purity . Similarly, Ni(II) complexes with 2-aminobenzamide were synthesized using a 1:1:1 stoichiometry, suggesting a non-electrolytic nature and octahedral geometry . Another study reported the synthesis of phosphoroheterocycles by cyclization of multifunctionalized 2-(N-(β- or γ-hydroxy)alkyl)aminobenzamides with phosphorus trichloride and Lawesson's reagent . Additionally, the synthesis of 2-aminobenzenesulfonamide derivatives was described, which involved Mitsunobu and Nicholas reactions for the development of an adjustable alkyne reagent in click reactions . Lastly, an efficient synthesis of quinazolinones from 2-aminobenzamide was developed using a dissolving metal reduction-condensative cyclization strategy .
Molecular Structure Analysis
The molecular structure of 2-aminobenzamide derivatives is characterized by the presence of an amino group attached to the benzamide moiety. In the case of the Ni(II) complexes, spectral studies indicated that the ligands chelate with the Ni(II) ion via amino-NH2 and amido-O atoms, forming stable chelate rings with mononuclear octahedral geometry . The molecular modeling of these complexes has also been studied, providing insights into their three-dimensional structures .
Chemical Reactions Analysis
The chemical reactivity of 2-aminobenzamide derivatives is influenced by the presence of functional groups that can participate in various reactions. For example, the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction was used to control the reactivity of the alkyne in the synthesis of 2-aminobenzenesulfonamide derivatives, with the structure-reactivity relationship being influenced by a transannular hydrogen bond . The cyclization reactions with PCl3 and Lawesson's reagent led to the formation of chlorinated benzophosphoroheterocycles and phosphoroheterocycles, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzamide derivatives are diverse and depend on the specific substituents and functional groups present in the molecule. The Ni(II) complexes exhibited fine crystalline peaks with homogeneous surface morphology, as indicated by powder X-ray diffractogram and SEM pictograph . These complexes also showed antimicrobial and antioxidant activities, which were more active than the free 2-aminobenzamide ligand . The thermal studies of these complexes revealed the presence of coordinated water and acetate molecules .
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Agents
- Application Summary: 2-aminobenzamide derivatives have been synthesized and evaluated as antimicrobial agents .
- Methods of Application: The derivatives were synthesized using both conventional and microwave-assisted methodologies starting from isatoic anhydride (ISA) .
- Results: Compound 5, a 2-aminobenzamide derivative, showed excellent antifungal activity against Aspergillus fumigatus, more potent than standard Clotrimazole, and moderate to good antibacterial and antifungal activity against most of the other strains of bacteria and fungi .
2. Carbon Capture and Utilisation
- Application Summary: Amine-based materials, which include 2-aminobenzamide derivatives, are being developed for carbon capture and utilisation .
- Methods of Application: These materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
- Results: The research is ongoing, and the advancement of lab-scale research into a pilot or industrial-scale application is fraught with challenges .
3. Antibacterial Activities
- Application Summary: N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide, a 2-aminobenzamide derivative, has been studied for its antibacterial activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The synthesized compounds presented differing degrees of antibacterial activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCVNEQVUUMKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366128 | |
| Record name | 2-amino-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopropylbenzamide | |
CAS RN |
30510-67-9 | |
| Record name | 2-amino-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




